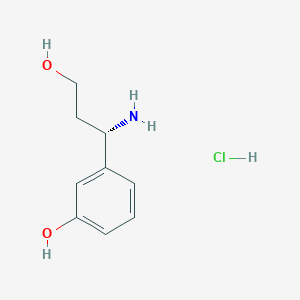![molecular formula C13H20ClFN2O B1463652 5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride CAS No. 1185300-63-3](/img/structure/B1463652.png)
5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
The compound 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride is an example of a chemical entity that has been explored for its potential as an antidepressant drug due to its facilitation of 5-HT neurotransmission. The development of a safe, efficient, and large-scale chromatography-free process for synthesizing this compound highlights the chemical's relevance in pharmaceutical research and development. This process optimization included various chemical synthesis steps such as Fischer indole synthesis and coupling of resultant fragments to prepare the drug substance, demonstrating the compound's importance in the synthesis of new therapeutic agents (Anderson et al., 1997).
Molecular Imaging and Neuroscience
Another significant application of related compounds, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, involves their use as molecular imaging probes, particularly in positron emission tomography (PET) studies. This specific derivative has been utilized to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and control groups. These studies not only provide insights into the neurobiological underpinnings of Alzheimer's disease but also underscore the compound's utility in neuroscientific research, offering a non-invasive means to study receptor distributions and densities in living brains (Kepe et al., 2006).
DNA-Drug Interactions
In a different context, related compounds have been studied for their interactions with DNA, which is crucial for understanding the mechanisms of drug action at a molecular level. Surface Plasmon Resonance (SPR) has been employed to measure the interactions between drugs like 2,7-bis[(diethylamino)-ethoxy]-fluoren-9-one dihydrochloride and synthetic self-complementary DNA. Such studies are essential for elucidating how drugs interact with genetic material, which is fundamental in drug design and development, especially for therapeutic agents aimed at targeting genetic pathways or DNA viruses (Bischoff et al., 1998).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride involves the reaction of 5-Fluoro-2-nitrophenol with 2-(1-piperidinyl)ethanol to form the corresponding ether. The ether is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "5-Fluoro-2-nitrophenol", "2-(1-piperidinyl)ethanol", "Lithium aluminum hydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-Fluoro-2-nitrophenol is reacted with 2-(1-piperidinyl)ethanol in the presence of a base such as potassium carbonate to form the corresponding ether.", "Step 2: The ether is then reduced to the amine using a reducing agent such as lithium aluminum hydride.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt." ] } | |
CAS-Nummer |
1185300-63-3 |
Molekularformel |
C13H20ClFN2O |
Molekulargewicht |
274.76 g/mol |
IUPAC-Name |
5-fluoro-2-(2-piperidin-1-ylethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C13H19FN2O.ClH/c14-11-4-5-13(12(15)10-11)17-9-8-16-6-2-1-3-7-16;/h4-5,10H,1-3,6-9,15H2;1H |
InChI-Schlüssel |
WKWVBNUCADWLGJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)F)N.Cl.Cl |
Kanonische SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)
![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1463573.png)

amine](/img/structure/B1463577.png)
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)

![2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B1463582.png)

![2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1463586.png)

![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)


